2-(4-bromo-2,6-dimethylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide
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Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a bromophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the sulfonamide group: This step involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide.
Coupling with the bromophenoxyacetamide: The final step involves the coupling of the sulfonamide intermediate with 2,6-dimethyl-4-bromophenoxyacetamide under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenoxyacetamide moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base such as potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups allow for the formation of polymers or other materials with specific properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and sulfonamide group are known to interact with active sites of enzymes, potentially inhibiting their activity. The bromophenoxyacetamide moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylisoxazol-3-yl)malonamide
- N-(5-Methylisoxazol-3-yl)oxalamide
- N-(5-Methylisoxazol-3-yl)sulfamoylphenylacetamide
Uniqueness
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H20BrN3O5S |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H20BrN3O5S/c1-12-8-15(21)9-13(2)20(12)28-11-19(25)22-16-4-6-17(7-5-16)30(26,27)24-18-10-14(3)29-23-18/h4-10H,11H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
IUWFPTFRQZLOSL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)C)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)C)Br |
Origin of Product |
United States |
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